molecular formula C15H15NO3S B11838371 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine CAS No. 181306-57-0

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine

Katalognummer: B11838371
CAS-Nummer: 181306-57-0
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: WOJHQCWNMDIXGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine is an organic compound that features a sulfonyl group attached to a methoxybenzene ring and a phenylaziridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine typically involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-phenylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

    Reduction: The aziridine ring can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aziridine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzene-1-sulfonyl bromide: Similar in structure but contains a bromide instead of an aziridine ring.

    1-(4-Methoxybenzene-1-sulfonyl)piperazine: Contains a piperazine ring instead of an aziridine ring.

Uniqueness

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine is unique due to the presence of both a sulfonyl group and an aziridine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

181306-57-0

Molekularformel

C15H15NO3S

Molekulargewicht

289.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)sulfonyl-2-phenylaziridine

InChI

InChI=1S/C15H15NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI-Schlüssel

WOJHQCWNMDIXGZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.